molecular formula C12H11NO2S B1373776 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid CAS No. 65346-64-7

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1373776
CAS No.: 65346-64-7
M. Wt: 233.29 g/mol
InChI Key: JQBNOUSTIWPHQS-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a thiazole ring, a privileged structure in medicinal chemistry, substituted with a carboxylic acid group and a 2-phenylethyl moiety. The carboxylic acid functional group makes this compound a versatile building block for constructing more complex molecules, particularly through its potential to form cocrystals . Thiazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The presence of both hydrogen bond donor and acceptor sites, courtesy of the carboxylic acid and the nitrogen atoms in the thiazole ring, makes this compound an excellent candidate for cocrystal formation. Cocrystals are a powerful tool in solid-state chemistry to modify and improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, and bioavailability . Researchers can utilize this compound in the design and synthesis of novel compounds or as a coformer in cocrystal studies to engineer advanced materials with tailored properties. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNOUSTIWPHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679156
Record name 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65346-64-7
Record name 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with α-haloketones in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Nitro or halogenated derivatives of the phenylethyl group.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antitumor Activity

Research has indicated that derivatives of thiazole compounds can exhibit significant antitumor properties. For instance, studies have shown that thiazole-containing compounds can reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity. A specific compound based on a thiazole scaffold demonstrated the ability to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in drug-resistant cell lines, leading to reduced tumor growth in vivo without significant side effects .

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activities against various pathogens. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall synthesis. This makes compounds like 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid potential candidates for developing new antibiotics .

Antioxidant Activity

Compounds derived from thiazole structures have shown promising antioxidant properties, which are crucial for preventing oxidative stress-related diseases. They can act as free radical scavengers, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation reactions : To form the thiazole ring.
  • Carboxylation : To introduce the carboxylic acid functional group.

Various derivatives of this compound have been synthesized to enhance its biological activity and selectivity towards specific targets. For example, modifications at the phenyl ring or the thiazole nitrogen can significantly alter the pharmacological profile of the compound.

Case Study 1: Cancer Cell Line Studies

A study investigated the effects of thiazole derivatives on SW620/Ad300 drug-resistant cells. The results indicated that certain derivatives increased the efficacy of traditional chemotherapeutics by overcoming P-gp-mediated drug efflux mechanisms. These findings highlight the potential of thiazoles in combination therapies for cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, various thiazole derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that several compounds exhibited potent antibacterial effects, suggesting their utility in developing new antimicrobial agents .

Comparative Data Table

Property/ApplicationThis compoundOther Thiazole Derivatives
Antitumor ActivitySignificant modulation of P-gp; reduced tumor volumeVaries; some show enhanced effects
Antimicrobial ActivityEffective against multiple pathogensGenerally effective; specific efficacy varies
Antioxidant ActivityExhibits free radical scavenging abilityVaries; some are more potent

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thiazole-4-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Solubility/Stability
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S 219.26 18108-86-6 Soluble in DMSO, ethanol; stable at RT
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 845885-82-7 Limited water solubility; hygroscopic
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid C₈H₅NO₂S₂ 211.26 24044-07-3 Insoluble in water; soluble in DMSO
2-Phenyl-1,3-thiazole-4-carboxylic acid C₁₀H₇NO₂S 205.23 7113-10-2 Soluble in methanol, chloroform
Target Compound : 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid (Hypothetical) C₁₂H₁₁NO₂S 233.29 N/A Predicted: Moderate solubility in polar aprotic solvents

Key Observations :

  • Acid Strength : All analogs exhibit weak acidity (pKa ~3–4) due to the carboxylic acid group, enabling salt formation for improved bioavailability .

Table 2: Comparative Bioactivity of Thiazole-4-Carboxylic Acid Derivatives

Compound Name Bioactivity Mechanism/Application Reference
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid Anti-AgrA activity (IC₅₀ ~10 µM); inhibits Staphylococcus aureus QS AgrA receptor binding; anti-virulence agent
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid Intermediate in agrochemical synthesis; unconfirmed bioactivity Potential enzyme inhibition
2-Phenyl-1,3-thiazole-4-carboxylic acid Used in peptide-membrane interaction studies; no direct therapeutic data Structural mimic in ligand design

Key Insights :

  • Anti-QS Potential: Methylphenyl and halophenyl analogs demonstrate AgrA inhibition, suggesting the target phenylethyl derivative may share similar QS-disrupting properties .
  • Therapeutic Gaps: Limited data exist on the phenylethyl analog’s direct activity, necessitating further docking studies or in vitro assays.

Challenges for the Target Compound :

  • Phenylethyl Chain Incorporation : Requires multi-step synthesis, including Friedel-Crafts alkylation or Grignard reactions, which may reduce overall yield .

Biological Activity

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid is a compound of considerable interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The thiazole moiety contributes to the compound's ability to interact with biological targets, including proteins and nucleic acids. The presence of the phenylethyl group enhances lipophilicity, facilitating membrane permeability.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli40
Pseudomonas aeruginosa50

These results indicate that the compound has a promising potential as an antibacterial agent, particularly against resistant strains .

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The observed antifungal activity is comparable to standard antifungal agents like fluconazole, with MIC values ranging from 24 to 42 µg/mL .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has shown anti-inflammatory activity in various in vitro assays. It reduces the production of pro-inflammatory cytokines and inhibits pathways involved in inflammation, suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : The thiazole ring can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Cytokine Modulation : The compound modulates immune responses by influencing cytokine production.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiazole derivatives showed that compounds similar to this compound exhibited enhanced antibacterial activity through structural modifications that improved binding affinity to bacterial targets .
  • Fungal Inhibition : In another study, the compound was evaluated for its antifungal properties against Candida species. Results indicated that the compound significantly inhibited fungal growth at concentrations lower than those required for conventional antifungals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid, and how can purity be optimized?

  • Synthesis : The compound can be synthesized via cyclocondensation reactions. For example, analogous thiazole derivatives (e.g., 5-methyl-1-phenyl-pyrazole-4-carboxylic acid) are synthesized by reacting precursors like ethyl acetoacetate with phenylhydrazine under basic conditions . For 2-(2-phenylethyl) substitution, a similar approach may involve introducing the phenylethyl group via alkylation or coupling reactions.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from solvents like DCM/DMF can achieve >95% purity, as seen in structurally related compounds .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) (e.g., 1^1H and 13^13C) is essential for confirming the thiazole ring and phenylethyl substituent. Mass spectrometry (MS) determines molecular weight (e.g., observed m/z 245.26 for a benzofuran-thiazole analog) .
  • Computational : Density Functional Theory (DFT) calculations can predict electronic properties and optimize geometry, as demonstrated for pyrazole-thiazole hybrids .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Assays : Use receptor-binding studies (e.g., EP2/EP3 agonist activity assays) with EC50_{50} measurements. For example, dual EP2/EP3 agonists with EC50_{50} ≤10 nM were identified using cyclic carbamate derivatives .
  • Selectivity : Cross-test against related receptors (e.g., EP1, EP4) to confirm specificity .

Advanced Research Questions

Q. What strategies enhance the selectivity of this compound derivatives for target proteins?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) to the phenylethyl chain or thiazole ring to modulate binding affinity. For example, 3-chlorophenyl-thiazole derivatives show improved activity .
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB ligand X8U) to model interactions with binding pockets .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Key Modifications :

  • Phenylethyl Chain : Lengthening or branching may enhance lipophilicity and membrane permeability .
  • Carboxylic Acid Group : Esterification (e.g., ethyl esters) can improve bioavailability, as shown in dihydrothiazole-carboxylate derivatives .
    • Data Analysis : Compare IC50_{50} values and logP measurements across analogs to correlate structural changes with activity .

Q. What interdisciplinary applications exist for this compound beyond pharmacology?

  • Material Science : Thiazole-carboxylic acids are used in coordination polymers due to their chelating properties. For example, pyrazole-thiazole hybrids form stable metal complexes .
  • Analytical Chemistry : Derivatives like 2-bromo-thiazole-4-carboxylic acid serve as reference standards in HPLC method development .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

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